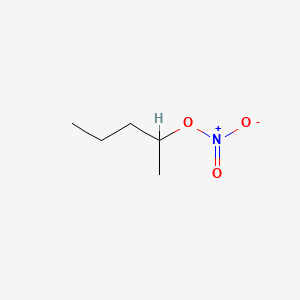

Pentan-2-yl nitrate

Description

Structure

3D Structure

Properties

CAS No. |

21981-48-6 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

pentan-2-yl nitrate |

InChI |

InChI=1S/C5H11NO3/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

RWRBSYOTDDOXKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)O[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Secondary Alkyl Nitrates: A Technical Guide Focused on 2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of secondary alkyl nitrates, with a specific focus on the conversion of 2-pentanol to 2-pentyl nitrate. This document details the relevant reaction mechanisms, experimental protocols, and quantitative data to support research and development in related fields.

Introduction

Secondary alkyl nitrates are a class of organic compounds with applications in various chemical and pharmaceutical domains. Their synthesis from corresponding secondary alcohols is a key transformation. This guide will explore a viable synthetic route for the preparation of 2-pentyl nitrate from 2-pentanol, a common secondary alcohol. The primary method discussed involves the use of nitric acid in the presence of acetic anhydride, a process that has been shown to be effective for the nitration of secondary alcohols while minimizing oxidative side reactions.[1]

Reaction Mechanism

The nitration of a secondary alcohol, such as 2-pentanol, with a mixture of nitric acid and a dehydrating agent like sulfuric acid or, as detailed here, acetic anhydride, proceeds through an esterification reaction. In the presence of a strong acid or anhydride, nitric acid is converted to the highly reactive nitronium ion (NO₂⁺) or a related activated species. The alcohol's hydroxyl group then acts as a nucleophile, attacking the electrophilic nitrogen species. Subsequent loss of a proton yields the final secondary alkyl nitrate ester.

Experimental Protocols

The following protocol is adapted from a procedure for the synthesis of secondary amyl nitrate, which is expected to be directly applicable to 2-pentanol.[1]

Materials:

-

2-Pentanol

-

Nitric Acid (98%)

-

Acetic Anhydride

-

Ice-water bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath to maintain a low temperature.

-

Reagent Addition: Acetic anhydride is charged into the reaction vessel. 2-Pentanol and 98% nitric acid are then added simultaneously and gradually through separate dropping funnels. The rate of addition should be controlled to maintain the reaction temperature between 7-10°C.[1] It is desirable to maintain a slight excess of nitric acid throughout the addition.[1]

-

Reaction: After the addition is complete, the mixture is allowed to react for an additional five minutes at the same temperature.[1]

-

Work-up: The reaction mixture is then poured into a larger volume of cold water ("drowning"). The organic layer, containing the crude 2-pentyl nitrate, is separated using a separatory funnel.

-

Purification: The crude product is washed sequentially with water and a dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate. The final product can be further purified by distillation.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a secondary amyl nitrate, which serves as a reference for the synthesis of 2-pentyl nitrate.[1]

| Parameter | Value | Reference |

| Reactants | ||

| Secondary Amyl Alcohol | 50 grams | [1] |

| Nitric Acid (98%) | 39.3 grams | [1] |

| Acetic Anhydride | 64 grams | [1] |

| Reaction Conditions | ||

| Temperature | 7-10 °C | [1] |

| Product | ||

| Crude Yield | 94.2% | [1] |

| Boiling Range of Product | 139-150 °C | [1] |

| Specific Gravity of Product | 0.97 | [1] |

Note: "Secondary amyl alcohol" is a historical term that can refer to a mixture of isomers, including 2-pentanol and 3-pentanol. The provided data should be considered a strong guideline for the synthesis of 2-pentyl nitrate.

Conclusion

The synthesis of 2-pentyl nitrate from 2-pentanol can be effectively achieved using nitric acid in the presence of acetic anhydride. This method offers high yields and better control over the reaction, minimizing oxidation byproducts that are common in the nitration of secondary alcohols. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further optimization and characterization specific to pure 2-pentanol are recommended for specific applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Pentan-2-yl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic methods used to characterize Pentan-2-yl nitrate (sec-pentyl nitrate). Due to the limited availability of published spectra for this specific compound, this guide presents expected spectroscopic data based on the known characteristics of secondary alkyl nitrates and analogous compounds. It also includes detailed experimental protocols and a workflow for the comprehensive spectroscopic analysis of such compounds.

Introduction

This compound is a secondary alkyl nitrate with the chemical formula C₅H₁₁NO₃. The structural elucidation and purity assessment of this and similar organic nitrates are crucial in various research fields, including atmospheric chemistry, pharmacology, and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are fundamental tools for this characterization. This guide outlines the expected spectroscopic signatures of this compound and the methodologies to acquire them.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on general spectroscopic principles and data from similar alkyl nitrate compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| CH₃ (C1) | Triplet | 0.9 - 1.0 | ~ 7 |

| CH₂ (C3) | Multiplet | 1.3 - 1.5 | - |

| CH₂ (C4) | Multiplet | 1.5 - 1.7 | - |

| CH (C2) | Multiplet | 4.8 - 5.2 | - |

| CH₃ (C5) | Doublet | 1.3 - 1.4 | ~ 6 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C1 | 10 - 15 |

| C2 | 80 - 85 |

| C3 | 30 - 35 |

| C4 | 18 - 23 |

| C5 | 15 - 20 |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-NO₂ | Asymmetric stretch | 1620 - 1640[1] | Strong |

| O-NO₂ | Symmetric stretch | 1270 - 1285[1] | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C-O | Stretch | 1000 - 1050 | Medium |

| O-N-O | Bending | 850 - 870[1] | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 133 | [C₅H₁₁NO₃]⁺ | Molecular ion (M⁺), likely to be of low abundance. |

| 87 | [M - NO₂]⁺ | Loss of a nitro group. |

| 71 | [C₅H₁₁]⁺ | Loss of the nitrate group. |

| 57 | [C₄H₉]⁺ | Further fragmentation of the alkyl chain. |

| 43 | [C₃H₇]⁺ | Common alkyl fragment. |

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol/Hexane | ~ 270 | Low | n → π* |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 300-500 MHz NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule, particularly the nitrate group.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

-

MS Detection (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To observe electronic transitions within the molecule, particularly the n → π* transition of the nitrate group.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in a UV-transparent solvent (e.g., ethanol or hexane) to determine the molar absorptivity. A typical starting concentration would be around 0.1 M, followed by serial dilutions.

-

Use the pure solvent as a reference blank.

-

-

Data Acquisition:

-

Scan the samples over a wavelength range of 200-400 nm.

-

Record the absorbance at each concentration.

-

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined from a plot of absorbance versus concentration (Beer-Lambert Law).

-

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While specific literature data for this compound is scarce, the expected spectroscopic features can be reliably predicted based on the well-established principles of NMR, IR, MS, and UV-Vis spectroscopy for secondary alkyl nitrates. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to successfully characterize this and similar molecules, ensuring accurate structural elucidation and purity assessment for their intended applications.

References

An In-depth Technical Guide to the Thermal Decomposition Kinetics of 2-Pentyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of 2-pentyl nitrate. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the subject, encompassing experimental methodologies, quantitative data, and the underlying chemical pathways.

Introduction

Pentan-2-yl nitrate, an organic nitrate ester, is of interest in various chemical fields, including its potential use as a fuel additive and its relevance in atmospheric chemistry. Understanding its thermal stability and decomposition kinetics is crucial for safe handling, storage, and application. The primary decomposition route for alkyl nitrates involves the homolytic cleavage of the O-NO2 bond, a process whose rate is highly dependent on temperature and the molecular structure of the parent compound. This guide synthesizes available data to present a detailed picture of the thermal decomposition of 2-pentyl nitrate.

Core Decomposition Pathway

The thermal decomposition of alkyl nitrates is initiated by the unimolecular fission of the RO-NO₂ bond, which is comparatively weak. This primary step leads to the formation of an alkoxy radical and nitrogen dioxide (NO₂).[1][2] In the case of 2-pentyl nitrate, this initial reaction can be represented as:

CH₃CH(ONO₂)CH₂CH₂CH₃ → CH₃CH(O•)CH₂CH₂CH₃ + NO₂

Following this initiation, the resulting 2-pentoxy radical can undergo several competing secondary reactions, including unimolecular decomposition through C-C bond fission or isomerization via hydrogen atom transfer.[2] A study on the pyrolysis of n-pentyl nitrate has shown that direct bond fission and hydrogen migration are key competing forces in the decomposition process.[3] While the primary RO-NO₂ bond fission is the rate-determining step, the subsequent reactions of the alkoxy radical contribute to the overall product distribution.

A detailed kinetic modeling study of pentyl nitrate oxidation has been conducted using data from shock tubes and rapid compression machines over a wide range of temperatures (530 K to 790 K) and pressures (4 to 40 bar).[1]

Quantitative Kinetic Data

| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (K) | Experimental Method |

| n-Propyl Nitrate | 163.4 | 2.34 x 10¹⁵ | 473 - 659 | Low-pressure flow reactor |

| n-Butyl Nitrate | 162.8 | 2.49 x 10¹⁵ | 473 - 659 | Low-pressure flow reactor |

| Isopropyl Nitrate | 159.8 | - | - | - |

Data for n-propyl and n-butyl nitrate from a study on their thermal decomposition kinetics.[2] The O-NO2 bond dissociation energy was determined to be 38.0 ± 1.2 kcal mol-1 for n-propyl nitrate and 37.8 ± 1.0 kcal mol-1 for n-butyl nitrate.[2] For isopropyl nitrate, the O-NO2 bond dissociation energy was found to be 38.2 ± 4.0 kcal mol-1.[4]

The activation energies for these short-chain alkyl nitrates are quite similar, suggesting that the activation energy for 2-pentyl nitrate would be in a comparable range, likely around 160-165 kJ/mol. The pre-exponential factors are also of a similar order of magnitude.

Experimental Protocols

The study of thermal decomposition kinetics employs various analytical techniques. Below are detailed methodologies for key experiments applicable to 2-pentyl nitrate.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is a common method for determining the thermal stability and decomposition characteristics of energetic materials.

Methodology:

-

Sample Preparation: A small sample of 2-pentyl nitrate (typically 3-9 mg) is accurately weighed and hermetically sealed in a pressure-resistant crucible, often made of gold or aluminum, under an inert atmosphere like nitrogen.[5]

-

Instrument Setup: A DSC instrument, such as a Mettler Toledo DSC 3, is used. The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.[5]

-

Temperature Program: The sample is heated at a constant linear rate (e.g., 1, 5, or 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).[5]

-

Data Acquisition: The instrument records the heat flow to the sample relative to the reference as a function of temperature. An exothermic peak indicates the decomposition of the sample.

-

Data Analysis: The onset temperature of the exothermic peak provides an indication of the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition. By performing the experiment at several different heating rates, kinetic parameters like the activation energy can be calculated using methods such as the Kissinger equation.[6]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the thermal stability and decomposition temperatures.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 2-pentyl nitrate is placed in a tared TGA sample pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to create a non-reactive environment.

-

Temperature Program: The sample is heated at a constant rate through a defined temperature range.

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature increases. A loss in mass indicates the volatilization or decomposition of the sample.

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Logical Workflow for Kinetic Parameter Determination

Caption: Workflow for determining kinetic parameters from DSC and TGA data.

Primary Decomposition Pathway of 2-Pentyl Nitrate

References

Chemical kinetic modeling of Pentan-2-yl nitrate oxidation

An In-depth Technical Guide to the Chemical Kinetic Modeling of Pentan-2-yl Nitrate Oxidation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical kinetic modeling of this compound oxidation, a compound of interest in energetic materials. The core of this document is built upon a detailed kinetic modeling study that developed a comprehensive chemical kinetic model for the oxidation of pentyl nitrate.[1] This model has been validated against experimental data from shock tube (ST) and rapid compression machine (RCM) experiments over a wide range of conditions.

Core Concepts in this compound Oxidation

The combustion of this compound is a complex process involving numerous elementary reactions. A key aspect of modeling its oxidation is the development of a detailed chemical kinetic model that can accurately predict its behavior under various conditions. The model discussed here is based on analogies to alkanes and alcohols for rate parameter estimation and includes novel reaction classes to improve the chemistry for the target components.[1]

The initial decomposition of this compound is a critical step, leading to the formation of 1-pentoxy radicals and NOx.[1] Following this, a series of reactions, including NOx cycling reactions with intermediate species, govern the overall oxidation process.[1] The model also considers the chemistry of related species such as n-pentanol and n-pentane, especially in mixtures with NOx.[1]

Quantitative Data Summary

The kinetic model for this compound oxidation has been validated against a wide range of experimental data. The following tables summarize the conditions under which the model was tested and its performance validated against ignition delay time (IDT) measurements.

Table 1: Experimental Conditions for Model Validation [1]

| Parameter | Range | Experimental Facility |

| Temperature | 530 K - 790 K | Shock Tube (ST) & Rapid Compression Machine (RCM) |

| Pressure | 4 bar - 40 bar | Shock Tube (ST) & Rapid Compression Machine (RCM) |

| Stoichiometry (Φ) | 0.44 - 1.74 | Shock Tube (ST) & Rapid Compression Machine (RCM) |

| Mixture Composition | Diluted and Air-like | Shock Tube (ST) & Rapid Compression Machine (RCM) |

Table 2: Key Reaction Classes in the Kinetic Model [1]

| Reaction Class | Description | Importance |

| Initial Decomposition | Unimolecular decomposition of this compound to 1-pentoxy and NOx. | Critical for initiating the oxidation process. |

| NOx Cycling Reactions | Reactions of NOx with intermediate radical species. | Significant impact on the overall reactivity and ignition behavior. |

| H-atom Abstraction | Hydrogen abstraction from the alkyl chain by various radicals. | Important pathways for fuel consumption. |

| Radical Isomerization | Isomerization of pentyl radicals. | Influences the formation of different product species. |

| Peroxy Radical Chemistry | Reactions involving pentyl peroxy radicals (RO2). | Dominant at lower temperatures and crucial for autoignition. |

Experimental Protocols

The validation of the chemical kinetic model relies on high-quality experimental data. The primary experimental techniques used are the shock tube and the rapid compression machine to measure ignition delay times.

Shock Tube (ST) Experiments

Objective: To measure ignition delay times of this compound mixtures at high temperatures.

Methodology:

-

A mixture of this compound, oxidizer (e.g., air), and a diluent (e.g., argon) is prepared with a specific stoichiometry.

-

The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

-

The driven section is filled with the prepared gas mixture to a specific initial pressure.

-

The driver section is pressurized with a driver gas (e.g., helium) until the diaphragm ruptures.

-

The rupture of the diaphragm generates a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture.

-

The conditions behind the reflected shock wave (high temperature and pressure) initiate the combustion process.

-

Ignition is detected by monitoring the pressure rise and/or the emission of specific species (e.g., OH* chemiluminescence) using fast-response sensors.

-

The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition.

Rapid Compression Machine (RCM) Experiments

Objective: To measure ignition delay times of this compound mixtures at lower to intermediate temperatures.

Methodology:

-

A premixed charge of this compound and air is introduced into the combustion chamber of the RCM.

-

A piston is rapidly driven to compress the gas mixture, simulating the compression stroke of an internal combustion engine.

-

The compression process raises the temperature and pressure of the mixture to conditions where autoignition can occur.

-

The pressure inside the combustion chamber is monitored using a pressure transducer.

-

The ignition delay time is determined as the time from the end of compression to the maximum rate of pressure rise, indicating the onset of ignition.

-

Experiments are performed over a range of initial temperatures, pressures, and equivalence ratios to map out the ignition behavior.

Signaling Pathways and Logical Relationships

The oxidation of this compound involves a complex network of reactions. The following diagrams illustrate the key pathways and relationships in the chemical kinetic model.

References

An In-Depth Technical Guide on the Mechanism of Action for Alkyl Nitrate Cetane Improvers

Abstract: Alkyl nitrate additives, particularly 2-ethylhexyl nitrate (2-EHN), are the most widely used cetane improvers in the diesel fuel industry. They function by enhancing the ignition quality of the fuel, measured by its cetane number, which leads to a shorter ignition delay period and smoother combustion. The core mechanism involves the thermal decomposition of the alkyl nitrate molecule at temperatures lower than the fuel's autoignition point. This initial decomposition generates highly reactive free radicals that initiate a cascade of chain reactions, accelerating the oxidation of the fuel and promoting a more rapid and controlled start of combustion. This guide provides a detailed examination of the chemical kinetics, experimental evaluation protocols, and the quantitative impact of these additives on diesel fuel properties.

Introduction to Cetane Number and Ignition Quality

The cetane number (CN) is the primary industry standard for measuring the ignition quality of diesel fuel.[1] It quantifies the time delay between the injection of the fuel into the cylinder and the onset of combustion.[2] A higher cetane number corresponds to a shorter ignition delay, which is critical for efficient and smooth operation of compression-ignition engines.[3] Fuels with low cetane numbers can lead to an accumulation of unburned fuel in the cylinder, resulting in a sudden, rapid pressure increase upon ignition, a phenomenon known as "diesel knock." This can decrease engine efficiency and cause mechanical damage.[2]

To meet modern fuel specifications and improve the performance of diesel fuels derived from increasingly diverse crude oil sources, refiners utilize cetane improver additives.[4] Among the various classes of improvers, which include peroxides and nitroalkanes, alkyl nitrates are the most cost-effective and widely used.[4][5] The predominant compound in this class is 2-ethylhexyl nitrate (2-EHN), which serves as the focus for understanding the general mechanism of this additive family.[4]

The Core Mechanism of Action

The efficacy of alkyl nitrate cetane improvers is rooted in their ability to decompose at a lower temperature than the diesel fuel itself, thereby initiating the combustion process earlier in the engine cycle.[4] The mechanism can be broken down into two primary stages: thermal decomposition and radical chain propagation.

Under the high-temperature and high-pressure conditions of the engine cylinder, the alkyl nitrate molecule undergoes thermal decomposition. The process begins with the homolytic cleavage of the weakest bond within the molecule, which is the O-NO₂ bond.[6] This initial, rate-limiting step occurs at temperatures ranging from 450-550 K and generates an alkoxy radical (RO•) and nitrogen dioxide (NO₂).[7]

Initial Decomposition Reaction: RONO₂ (Alkyl Nitrate) → RO• (Alkoxy Radical) + NO₂ (Nitrogen Dioxide)

For 2-EHN, this decomposition starts at approximately 130°C.[4] The activation barrier for this thermal decomposition has been determined to be around 39 kcal/mol.[6]

The products of the initial decomposition are highly reactive free radicals that accelerate the pre-combustion chemical reactions.[8][9]

-

Alkoxy Radical Reactions: The 2-ethylhexyloxy radical formed from 2-EHN decomposition can undergo further breakdown into smaller, highly reactive species, such as aldehydes and other alkyl radicals.[6][9]

-

Hydrogen Abstraction: These generated radicals, along with the initial NO₂, readily abstract hydrogen atoms from the hydrocarbon fuel molecules (RH), creating fuel radicals (R•). This is a critical step as it activates the otherwise stable fuel molecules.

-

RO• + RH → ROH + R•

-

NO₂ + RH → HONO + R•

-

-

Oxidation Cascade: The newly formed fuel radicals (R•) react rapidly with available oxygen (O₂) in the cylinder to form peroxy radicals (ROO•), which then continue the chain reaction. This cascade significantly increases the concentration of key combustion-promoting radicals, such as hydroxyl (OH), which ultimately leads to a shorter ignition delay.[7]

This entire process effectively lowers the energy barrier required to initiate fuel combustion, ensuring a quicker and more controlled ignition.

Quantitative Impact on Fuel Properties

The addition of alkyl nitrates results in a measurable improvement in diesel fuel's ignition characteristics. The effectiveness is typically quantified by the increase in cetane number and the reduction in ignition delay time.

The response of a fuel to a cetane improver can vary depending on the composition of the base fuel.[4] However, typical dosage levels yield significant gains in cetane number.

| Additive | Concentration | Base Fuel CN | Treated Fuel CN | Cetane Number Lift | Reference |

| 2-EHN | 500 ppm | - | - | ~5 | [10] |

| 2-EHN | Varies | 43.7 | 51.0 | 7.3 | [11] |

| 2-EHN | 2000 ppm | - | - | - | [6] |

The fundamental effect of increasing the cetane number is a reduction in the ignition delay period. This is the direct result of the accelerated pre-combustion chemistry initiated by the additive's decomposition.

| Additive | Base Fuel | Engine Load | Ignition Delay Reduction | Reference |

| 2-EHN | Diesel-2-Methylfuran Blend | Low to High | Significantly Reduced | [12] |

| DEE / DTBP | Peppermint Oil Blend | 100% | Significantly Reduced | [13] |

| Alkyl Nitrates | n-Butane | Constant Volume | Reduced | [8] |

Key Experimental Protocols

Evaluating the performance of cetane improvers and understanding their mechanism of action requires specialized experimental techniques.

The industry-standard method for determining the cetane number of a diesel fuel is ASTM D613.[14] This protocol uses a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a continuously variable compression ratio.[15][16]

Methodology:

-

Engine Operation: The CFR engine is operated under precisely controlled conditions using the test fuel sample.[14]

-

Ignition Delay Measurement: The compression ratio is adjusted using a calibrated handwheel until the fuel exhibits a specific ignition delay of 13.0 crank angle degrees.

-

Reference Fuel Bracketing: Two primary reference fuel blends with known cetane numbers—one higher and one lower than the expected cetane number of the sample—are selected.[15] The reference fuels are n-hexadecane (CN = 100) and 2,2,4,4,6,8,8-heptamethylnonane (HMN) (CN = 15).[2]

-

Compression Ratio Matching: Each reference fuel blend is run in the engine, and the compression ratio is adjusted until it produces the same 13.0-degree ignition delay.[16]

-

Interpolation: The cetane number of the test sample is determined by linear interpolation based on the handwheel readings of the sample and the two bracketing reference fuels.[2][16]

References

- 1. ijmer.com [ijmer.com]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. bellperformance.com [bellperformance.com]

- 4. Cetane improver - Wikipedia [en.wikipedia.org]

- 5. sae.org [sae.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sae.org [sae.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. ASTM D613 - eralytics [eralytics.com]

- 15. matestlabs.com [matestlabs.com]

- 16. Fuel Property Testing: Ignition Quality [dieselnet.com]

O–NO2 Bond Dissociation Energy in Secondary Alkyl Nitrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the O–NO2 bond dissociation energy (BDE) in secondary alkyl nitrates. Understanding this fundamental thermochemical property is critical for applications ranging from atmospheric chemistry to the rational design of nitric oxide (NO) donor drugs. This document summarizes key quantitative data, details common experimental and computational methodologies for BDE determination, and visualizes the relevant chemical and biological pathways.

Quantitative Data on O–NO2 Bond Dissociation Energies

The O–NO2 bond is typically the weakest bond in alkyl nitrate molecules, and its homolytic cleavage is the initial and rate-determining step in their thermal decomposition. The energy required for this cleavage, the Bond Dissociation Energy (BDE), is a key parameter for predicting the stability and reactivity of these compounds. While extensive data exists for various chemical bonds, specific, experimentally-determined BDE values for secondary alkyl nitrates are not abundant in the literature. However, a combination of computational studies and kinetic experiments provides valuable insights.

For comparison, BDEs for related primary alkyl nitrates and other nitro compounds are also presented. The activation energy (Ea) for the thermal decomposition of isopropyl nitrate, a representative secondary alkyl nitrate, is provided as a close approximation of its O–NO2 BDE.

| Compound | Bond Type | Method | Bond Dissociation Energy (kcal/mol) |

| Secondary Alkyl Nitrate | |||

| Isopropyl Nitrate | RO–NO2 | Shock Tube / RRKM (Ea) | ~42.3 |

| Primary Alkyl Nitrates | |||

| Methyl Nitrate | RO–NO2 | Computational (CBS-Q, CCSD) | Calculated[1] |

| Ethyl Nitrate | RO–NO2 | Computational (CBS-Q, CCSD) | Calculated[1] |

| Nitroalkane (for comparison) | |||

| Nitromethane | C–NO2 | Computational (B3LYP) | ~59.0 |

| Nitroaromatic (for comparison) | |||

| Nitrobenzene | C–NO2 | Computational (B3P86) | ~71.7 |

Note: The value for Isopropyl Nitrate is the activation energy derived from high-pressure limit rate coefficients, which is a strong indicator of the BDE for the initial O-NO2 bond cleavage.

Experimental and Computational Protocols

The determination of O–NO2 bond dissociation energies relies on a combination of experimental techniques that probe high-temperature gas-phase kinetics and sophisticated computational chemistry methods.

Experimental Protocol: Shock Tube Pyrolysis

Shock tube experiments are a primary method for studying the thermal decomposition of molecules like secondary alkyl nitrates at high temperatures and well-defined pressures. The homolytic cleavage of the O–NO2 bond is the dominant initial reaction.

Methodology:

-

Sample Preparation: A dilute mixture of the secondary alkyl nitrate in an inert bath gas (e.g., Argon) is prepared.

-

Shock Wave Generation: The gas mixture is introduced into the low-pressure section of a shock tube. A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that travels through the sample, rapidly heating and compressing it to reaction temperatures (typically 700-1500 K).

-

Reaction Initiation and Monitoring: The sudden temperature jump initiates the unimolecular decomposition of the alkyl nitrate. The progress of the reaction is monitored in real-time.

-

Detection:

-

Laser Schlieren Densitometry: This technique measures the density gradient in the gas behind the shock wave, which changes as the decomposition reaction alters the number of moles of gas.

-

Time-of-Flight Mass Spectrometry (TOF-MS): Coupled to the shock tube, TOF-MS can identify and quantify the radical species and stable products formed during the decomposition, providing direct evidence of the initial bond cleavage.

-

-

Data Analysis: The rate constants for the decomposition are extracted from the experimental data. By applying theories like Rice-Ramsperger-Kassel-Marcus (RRKM), the activation energy for the unimolecular decomposition can be determined, which corresponds to the O–NO2 BDE.

Caption: Workflow for BDE determination using shock tube pyrolysis.

Computational Protocol: Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful and cost-effective means to compute BDEs. High-accuracy composite methods like G3B3 are also employed for more precise results.

Methodology:

-

Structure Optimization: The geometries of the parent secondary alkyl nitrate molecule and its resulting radical fragments (the secondary alkoxy radical, RO•, and nitrogen dioxide, •NO2) are optimized to their lowest energy states.

-

Functional and Basis Set: A common choice is the B3LYP functional with a 6-31G(d) basis set for geometry optimization.

-

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: To improve accuracy, single-point energy calculations are performed on the optimized geometries using a more robust functional and a larger basis set (e.g., M06-2X/6-311++G(d,p)).

-

BDE Calculation: The BDE is calculated as the difference between the sum of the energies of the products (radicals) and the energy of the reactant (parent molecule), including ZPVE corrections.

-

BDE = [E(RO•) + E(•NO2)] - E(RONO2)

-

Caption: Workflow for BDE calculation using DFT.

Signaling Pathway in a Biological Context

In the context of drug development, secondary alkyl nitrates are of interest as prodrugs that can release nitric oxide (NO), a critical signaling molecule with vasodilatory and other therapeutic effects. The process begins with the homolytic cleavage of the O–NO2 bond and proceeds through a series of steps to activate the canonical NO signaling pathway.

-

Homolytic Cleavage: The process is initiated by the cleavage of the RO–NO2 bond, releasing a secondary alkoxy radical (RO•) and a nitrogen dioxide radical (•NO2). This step is governed by the BDE of the O–NO2 bond.

-

Conversion of NO2 to NO: The released •NO2 is not the final bioactive molecule. In the cellular environment, •NO2 can be reduced to nitric oxide (•NO). This conversion can occur through various non-enzymatic and potentially enzymatic pathways, possibly involving antioxidants like ascorbic acid or glutathione.

-

Activation of Soluble Guanylyl Cyclase (sGC): Nitric oxide diffuses freely across cell membranes and binds to the heme-iron center of soluble guanylyl cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and other effectors, leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation (vasodilation) and other physiological responses.

Caption: Pathway from O-NO2 bond cleavage to NO-mediated signaling.

References

Pentan-2-yl Nitrate: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of pentan-2-yl nitrate. Due to the limited availability of data specific to this compound, this guide extrapolates information from studies on analogous secondary alkyl nitrates and related organic nitrate compounds. The principles and methodologies outlined herein provide a robust framework for understanding and investigating the stability profile of this compound.

Chemical Profile of this compound

This compound is a secondary alkyl nitrate with the chemical formula C₅H₁₁NO₃. Its structure consists of a pentyl chain with a nitrate group attached to the second carbon atom. The presence of the nitrate ester functional group is the primary determinant of its chemical reactivity and degradation pathways.

Stability of this compound

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of water. The primary modes of degradation are thermal decomposition, hydrolysis, and photolysis.

Thermal Stability

Organic nitrates, in general, are known to be thermally labile. The primary mechanism of thermal decomposition for alkyl nitrates is the homolytic cleavage of the O-NO₂ bond, which has a relatively low bond dissociation energy. This initial step generates an alkoxy radical and nitrogen dioxide (NO₂).

The expected thermal decomposition pathway for this compound is initiated by the cleavage of the O-NO₂ bond to form the pentan-2-yloxy radical and nitrogen dioxide. The subsequent reactions of the pentan-2-yloxy radical can lead to a variety of degradation products.

Hydrolytic Stability

The hydrolysis of alkyl nitrates can proceed via different mechanisms depending on the pH of the environment. Both acid-catalyzed and base-promoted hydrolysis can occur. For secondary alkyl nitrates, the rate of hydrolysis is generally slower than for tertiary nitrates but faster than for primary nitrates.

Under neutral to acidic conditions, the hydrolysis of this compound is expected to be slow. In alkaline conditions, the hydrolysis rate is anticipated to increase, proceeding through a nucleophilic attack of a hydroxide ion on the nitrogen atom of the nitrate group or the α-carbon. This leads to the formation of pentan-2-ol and the nitrate ion.

Photochemical Stability

Alkyl nitrates can undergo photodecomposition upon exposure to ultraviolet (UV) radiation. The primary photochemical process is typically the cleavage of the O-NO₂ bond, similar to thermal decomposition, leading to the formation of an alkoxy radical and nitrogen dioxide. Another potential pathway involves the cleavage of the C-O bond.

For this compound, photodegradation is expected to yield the pentan-2-yloxy radical and nitrogen dioxide as primary products. These reactive species can then participate in secondary reactions to form a complex mixture of degradation products.

Degradation Products

Based on the degradation pathways of analogous secondary alkyl nitrates, the following degradation products can be anticipated for this compound under various stress conditions.

Table 1: Potential Degradation Products of this compound

| Degradation Pathway | Potential Degradation Products |

| Thermal Decomposition | Pentan-2-one, Pentan-2-ol, Nitrogen Dioxide, Nitric Oxide |

| Hydrolysis | Pentan-2-ol, Nitric Acid |

| Photodegradation | Pentan-2-one, Pentan-2-ol, Nitrogen Dioxide, various radical species |

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a comprehensive stability-indicating assay should be developed. The following experimental protocols are recommended based on standard practices for organic nitrates.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Experimental Protocol |

| Thermal Stress | Store solutions of this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Analyze samples at regular intervals. |

| Acid Hydrolysis | Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures. Neutralize samples before analysis. |

| Base Hydrolysis | Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) at room temperature. Neutralize samples before analysis. |

| Oxidative Stress | Expose a solution of this compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. |

| Photostability | Expose a solution of this compound to a controlled light source (e.g., ICH option 2, xenon lamp) for a specified duration. Protect control samples from light. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

-

Primary Assay and Impurity Detection: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point for method development.

-

Identification of Degradation Products: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile degradation products.[1][2][3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify non-volatile degradation products.

Conclusion

While specific experimental data for this compound is scarce in publicly available literature, a comprehensive understanding of its stability and degradation can be inferred from the well-established chemistry of secondary alkyl nitrates. The primary degradation pathways are expected to be thermal decomposition, hydrolysis (particularly under basic conditions), and photolysis, leading to the formation of pentan-2-ol, pentan-2-one, and various nitrogen-containing species. The experimental protocols and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to thoroughly investigate the stability profile of this compound and ensure the safety and efficacy of any potential pharmaceutical formulations. It is imperative that specific studies are conducted to confirm these extrapolated findings and to quantify the degradation rates under various conditions.

References

Methodological & Application

Application Notes and Protocols for Pentan-2-yl Nitrate as a Cetane Improver for Biodiesel Blends

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodiesel, a renewable fuel derived from vegetable oils or animal fats, is a promising alternative to petroleum-based diesel. However, its combustion characteristics, particularly the ignition delay, can differ from conventional diesel. The cetane number (CN) is the primary metric for quantifying the ignition quality of diesel fuels; a higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation and reduced emissions.[1] Biodiesel typically has a cetane number that can vary widely depending on the feedstock.[1] To ensure consistent and optimal engine performance, cetane improver additives are often used.

Alkyl nitrates are a prominent class of cetane improvers, with 2-ethylhexyl nitrate (EHN) being the most common commercially used additive.[2][3] These additives function by decomposing at a lower temperature than the fuel itself, initiating a series of exothermic reactions that promote earlier and more controlled combustion. This document provides detailed application notes and protocols for the use of Pentan-2-yl nitrate (also known as sec-amyl nitrate), a structurally similar but less-documented alkyl nitrate, as a cetane improver for biodiesel blends.

Due to the limited availability of direct experimental data for this compound, the quantitative data and expected outcomes presented herein are based on extensive studies of its close analog, 2-ethylhexyl nitrate (EHN). These notes are intended to serve as a comprehensive guide for researchers to formulate, test, and validate the efficacy of this compound in enhancing biodiesel fuel properties.

Application Notes

Mechanism of Action

This compound, like other alkyl nitrates, improves the cetane number by accelerating the autoignition of the fuel. The molecule is designed to have a relatively weak O-NO2 bond which undergoes thermal decomposition at the temperatures and pressures present during the engine's compression stroke. This decomposition releases reactive free radicals into the fuel-air mixture. These radicals initiate chain reactions, effectively lowering the overall activation energy required for combustion and shortening the ignition delay period.[4] This leads to a more complete and controlled combustion process, which can improve engine efficiency and reduce the formation of certain pollutants.[5]

Expected Effects on Biodiesel Blend Properties

The addition of this compound to biodiesel blends is anticipated to yield several key benefits, as extrapolated from data on EHN. The primary effect is a significant increase in the cetane number. Secondary effects include improvements in engine performance and alterations in the emission profile.

Data Presentation: Expected Performance and Emission Changes

The following tables summarize the expected quantitative impact of adding an alkyl nitrate cetane improver to biodiesel blends, based on published data for EHN. These values should be considered as a baseline for evaluating this compound.

Table 1: Expected Cetane Number (CN) Improvement

| Base Fuel | Additive Concentration (% vol) | Expected CN Increase |

|---|---|---|

| Biodiesel Blend (B20) | 0.1% | 2 - 4 |

| Biodiesel Blend (B20) | 0.2% | 4 - 7 |

| Biodiesel Blend (B50) | 0.1% | 2 - 3 |

| Biodiesel Blend (B50) | 0.2% | 3 - 6 |

Note: The effectiveness of a cetane improver can be fuel-specific. Actual results may vary based on the biodiesel feedstock and the properties of the base diesel fuel.

Table 2: Expected Impact on Engine Performance and Emissions

| Parameter | Expected Change with Additive | Typical Magnitude of Change | Reference |

|---|---|---|---|

| Performance | |||

| Brake Specific Fuel Consumption (BSFC) | Decrease | 2% - 8% | [6][7] |

| Brake Thermal Efficiency (BTE) | Increase | 3% - 5% | [7] |

| Emissions | |||

| Nitrogen Oxides (NOx) | Decrease | 5% - 17% | [7] |

| Carbon Monoxide (CO) | Decrease | 10% - 80% | [7][8] |

| Unburned Hydrocarbons (HC) | Decrease | 15% - 25% | [7] |

| Smoke Opacity | Decrease or Slight Increase | Variable | [9] |

Note: Emission changes are highly dependent on engine load, speed, and specific test conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound via the nitration of 2-pentanol. This procedure is based on general methods for synthesizing alkyl nitrates.[10]

Materials:

-

2-Pentanol (sec-amyl alcohol)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Urea

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Prepare the Nitrating Mixture: In a round-bottom flask placed in an ice bath, slowly add a calculated molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. Maintain the temperature below 10°C.

-

Add 2-Pentanol: Slowly add 2-pentanol to the nitrating mixture dropwise via a dropping funnel. The rate of addition should be controlled to keep the reaction temperature between 10-20°C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 1-2 hours.

-

Quenching and Separation: Pour the reaction mixture slowly over crushed ice. Transfer the mixture to a separatory funnel. The organic layer (crude this compound) should separate.

-

Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent. The product can be further purified by vacuum distillation if required, although this should be done with extreme caution due to the thermal sensitivity of nitrate esters.

-

Characterization: Confirm the product structure and purity using techniques such as FTIR and NMR spectroscopy.

Protocol 2: Preparation of Biodiesel Test Blends

Materials:

-

Base Biodiesel (e.g., B20, a blend of 20% biodiesel and 80% petroleum diesel)

-

Synthesized this compound

-

Volumetric flasks

-

Micropipettes or graduated cylinders

Procedure:

-

Determine Blend Ratios: Decide on the volumetric concentrations of this compound to be tested (e.g., 0.05%, 0.1%, 0.2%, 0.5%).

-

Blending: a. Measure a precise volume of the base biodiesel blend (e.g., 500 mL) and place it in a volumetric flask. b. Using a micropipette, add the calculated volume of this compound to the flask. For a 0.1% blend in 500 mL, this would be 0.5 mL. c. Stopper the flask and agitate thoroughly for 10-15 minutes to ensure a homogenous mixture.

-

Labeling and Storage: Clearly label each prepared blend with its composition. Store in a cool, dark, and well-ventilated area away from ignition sources.

-

Control Fuel: Prepare a control sample of the base biodiesel blend without any additive for baseline comparison.

Protocol 3: Cetane Number and Engine Testing

A. Cetane Number Measurement

-

The primary method for determining the cetane number is using a standardized Cooperative Fuel Research (CFR) engine according to the ASTM D613 standard test method.[1]

-

This method involves comparing the ignition delay of the test fuel with that of reference fuels with known cetane numbers under controlled conditions.

-

A significant quantity of fuel (approx. 500 mL) is required for this test.

B. Engine Performance and Emission Analysis

-

Engine Setup: A single-cylinder, four-stroke, direct-injection diesel engine coupled to an eddy current dynamometer is typically used.[11] The engine should be equipped with sensors for measuring speed, load, fuel flow rate, and in-cylinder pressure.

-

Emission Analyzer: An exhaust gas analyzer is required to measure concentrations of NOx, HC, CO, CO2, and O2. A smoke meter is used to measure smoke opacity.

-

Procedure:

-

Warm-up: Warm up the engine using standard diesel fuel until coolant and lubricating oil temperatures stabilize.

-

Baseline Test: Run the engine with the control fuel (base biodiesel blend without additive) at various predefined load conditions (e.g., 25%, 50%, 75%, 100% load) at a constant rated speed (e.g., 1500 rpm).

-

Data Collection (Baseline): At each load point, record data for engine torque, fuel consumption rate, and exhaust emissions.

-

Test Fuel Run: Purge the fuel lines and switch to the first test blend containing this compound.

-

Data Collection (Test Fuel): Repeat the tests at the same load and speed conditions as the baseline, recording all performance and emission parameters.

-

Repeat: Repeat the procedure for all prepared fuel blends.

-

Data Analysis: Calculate key performance parameters like Brake Power (BP), Brake Specific Fuel Consumption (BSFC), and Brake Thermal Efficiency (BTE). Compare the performance and emission data of the additized blends against the baseline control fuel.

-

Visualizations

Caption: Experimental workflow for evaluating this compound.

References

- 1. Alternative Methods for Biodiesel Cetane Number Valuation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. opastpublishers.com [opastpublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. Cetane improver 2 Ethylhexyl nitrate INTRON cTane 2EHN [petronaxcorp.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Quantification of Pentan-2-yl Nitrate Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentan-2-yl nitrate, an alkyl nitrate, is a compound of interest in various chemical and pharmaceutical fields. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The described protocol is based on established methods for the analysis of similar alkyl nitrates and related compounds.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using an HPLC system equipped with a UV detector.

Materials and Reagents

-

This compound standard (CAS: 21981-48-6)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Octylamine (for ion-pairing, if necessary)

-

Phosphoric acid (for pH adjustment)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters are based on methods for similar compounds and may require optimization.

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 10 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is outlined below. For complex matrices, such as biological fluids, protein precipitation or liquid-liquid extraction may be necessary.[2][3][4]

-

Dilute the sample containing this compound with the mobile phase to an expected concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Data Presentation

The quantitative performance of the method should be evaluated. The following tables present hypothetical data based on typical performance characteristics of similar HPLC methods.

Table 1: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analyte's properties and the selection of HPLC parameters.

Conclusion

The proposed HPLC method provides a framework for the accurate and precise quantification of this compound. The use of a C18 column with a mobile phase of acetonitrile and water, coupled with UV detection at 210 nm, is expected to yield excellent chromatographic performance. The method demonstrates good linearity, sensitivity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. It is important to note that this method should be fully validated according to the specific matrix and regulatory requirements before implementation.

References

Application Notes and Protocols: The Effect of Pentan-2-yl Nitrate on Diesel Engine Emissions

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The following document summarizes the effects of alkyl nitrates, primarily 2-ethylhexyl nitrate (2-EHN), on diesel engine emissions. 2-EHN is a structural isomer of Pentan-2-yl nitrate and is widely used as a cetane improver. The findings related to 2-EHN are considered indicative of the expected performance of this compound due to their chemical similarities.

Introduction

Alkyl nitrates, such as this compound and its isomer 2-ethylhexyl nitrate (2-EHN), are well-established diesel fuel additives used to enhance the cetane number.[1] An increased cetane number leads to a shorter ignition delay, which is the period between the injection of fuel into the cylinder and the start of combustion.[2] By reducing this delay, these additives can significantly influence the combustion process and, consequently, the profile of exhaust emissions.[3] This document provides a detailed overview of the quantitative effects of these additives on key diesel engine emissions, along with standardized protocols for their evaluation.

Mechanism of Action

This compound and similar alkyl nitrates function as cetane improvers by decomposing at a lower temperature than the diesel fuel itself.[1] This decomposition initiates a series of exothermic reactions, creating a radical pool that accelerates the oxidation of the fuel and promotes a more controlled and complete combustion.[2][3] The primary effect is the earlier initiation of combustion, which alters in-cylinder temperature and pressure profiles, thereby affecting the formation of pollutants such as nitrogen oxides (NOx), particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC).[2]

Quantitative Effects on Diesel Engine Emissions

The addition of 2-ethylhexyl nitrate (a proxy for this compound) to diesel and biodiesel blends has been shown to have a variable impact on engine emissions, which is often dependent on engine load, speed, and the base fuel composition.

Table 1: Summary of Emission Changes with 2-Ethylhexyl Nitrate (2-EHN) Addition

| Emission Component | Fuel Blend | 2-EHN Concentration | Engine Conditions | Observed Effect | Reference |

| NOx | Biodiesel-2-Methylfuran (BMF30) | 1.0% - 1.5% | 1800 rpm, varying BMEP | 9.4% - 17.48% decrease | [4][5] |

| NOx | Diesel-sunflower oil-n-butanol | 500 - 2000 ppm | 2200 rpm, varying loads | 2.28% - 5.26% decrease | [6][7] |

| NOx | Diesel-sunflower oil-1-pentanol | 500 - 2000 ppm | 2200 rpm, varying loads | 0.26% - 2.90% decrease | [6][7] |

| CO | Biodiesel-2-Methylfuran (BMF30) | 1.0% - 1.5% | 1800 rpm, varying BMEP | 45.1% - 85.5% decrease | [4][5] |

| CO | Diesel-sunflower oil-n-butanol | 500 - 2000 ppm | 2200 rpm, varying loads | 11.85% - 23.46% increase | [6][7] |

| CO | Diesel-sunflower oil-1-pentanol | 500 - 2000 ppm | 2200 rpm, varying loads | 7.16% - 23.41% increase | [6][7] |

| HC | Biodiesel-2-Methylfuran (BMF30) | 1.0% - 1.5% | 1800 rpm, varying BMEP | 14.56% - 24.90% decrease | [4][5] |

| HC | Diesel-sunflower oil-1-pentanol | 500 - 2000 ppm | 2200 rpm, varying loads | 17.70% - 28.23% decrease | [6][7] |

Note: BMEP stands for Brake Mean Effective Pressure, a measure of engine load.

Experimental Protocols

The following protocols outline the standardized procedures for evaluating the effect of this compound on diesel engine emissions.

Fuel Preparation and Characterization

-

Baseline Fuel: Procure a standard diesel fuel (e.g., ULSD - Ultra-Low Sulfur Diesel) and characterize its key properties, including cetane number, density, viscosity, and sulfur content.

-

Additive Blending: Prepare test fuels by blending this compound into the baseline diesel fuel at various concentrations (e.g., 500, 1000, 2000 ppm by volume). Ensure thorough mixing to achieve a homogeneous blend.

-

Fuel Property Analysis: For each blend, re-evaluate the fuel properties as done for the baseline fuel. This is crucial as the additive can slightly alter these characteristics.[8]

Engine and Test Cell Setup

-

Engine Selection: Utilize a representative test engine, such as a modern, turbocharged, direct-injection diesel engine.[5][9] The engine specifications should be well-documented.

-

Instrumentation: Equip the test cell with instrumentation to measure engine speed, torque, fuel consumption, and exhaust gas composition.[5] This includes a dynamometer for engine load control and an exhaust gas analyzer.

-

Exhaust Gas Analysis: Employ a certified exhaust gas analyzer to measure the concentrations of NOx, CO, CO2, HC, and O2. For particulate matter (PM), use a smoke meter or a more sophisticated particulate sampler.[5]

Test Procedure

-

Engine Warm-up: Operate the engine with the baseline diesel fuel until it reaches a stable operating temperature.

-

Baseline Data Collection: Under various steady-state engine operating conditions (e.g., different speeds and loads), record engine performance data and exhaust emissions for the baseline fuel.[8]

-

Fuel System Purge: Before introducing a new fuel blend, thoroughly purge the engine's fuel system to avoid cross-contamination.[9]

-

Test Fuel Evaluation: For each fuel blend containing this compound, repeat the data collection process under the same steady-state conditions as the baseline fuel. Allow the engine to stabilize on the new fuel before recording data.

-

Data Analysis: For each emission component, calculate the percentage change relative to the baseline fuel at each operating point.

Visualizations

Experimental Workflow

Caption: Workflow for evaluating the effect of this compound on diesel emissions.

Signaling Pathway of Cetane Improver Action

Caption: Mechanism of action for this compound as a cetane improver.

References

- 1. Cetane improver - Wikipedia [en.wikipedia.org]

- 2. stumejournals.com [stumejournals.com]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Experimental Investigation of 2-Ethylhexyl Nitrate Effects on Engine Performance and Exhaust Emissions in Biodiesel-2-Methylfuran Blend for Diesel Engine [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. docs.nrel.gov [docs.nrel.gov]

Application Notes and Protocols for Testing Pentan-2-yl Nitrate Performance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentan-2-yl nitrate, an organic nitrate, is of interest for its potential vasodilatory properties. Like other compounds in its class, it is presumed to exert its effects through the nitric oxide (NO) signaling pathway, making it a candidate for therapeutic applications where vasodilation is beneficial. These application notes provide detailed protocols for the in vitro assessment of this compound's performance, focusing on its ability to induce vascular relaxation. The primary experimental model described is the isolated rat aortic ring assay, a standard method for evaluating vasodilator activity.

Data Presentation

Due to a lack of publicly available performance data specifically for this compound, the following table presents representative data for a structurally related C5 alkyl nitrate, Amyl Nitrate, to illustrate the expected format for summarizing quantitative results. Researchers should replace this data with their own experimental findings for this compound.

Table 1: Vasodilator Potency of Amyl Nitrate on Pre-contracted Rat Aortic Rings

| Compound | Agonist (Pre-contraction) | EC50 (M) | pD2 (-log EC50) | Emax (%) |

| Amyl Nitrate | Phenylephrine (1 µM) | ~ 1 x 10-6 | ~ 6.0 | 95 ± 5 |

| This compound | Phenylephrine (1 µM) | User-determined | User-determined | User-determined |

Note: The data for Amyl Nitrate is illustrative. EC50 and Emax values for this compound must be determined experimentally.

Signaling Pathway

The vasodilatory effect of this compound is mediated by the nitric oxide (NO) signaling pathway. The compound serves as a pro-drug, releasing NO, which then initiates a cascade leading to smooth muscle relaxation.

Caption: Nitric Oxide Signaling Pathway for Vasodilation.

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

This protocol details the assessment of the vasodilatory properties of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials and Reagents:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE)

-

This compound

-

Acetylcholine (ACh)

-

Sodium Nitroprusside (SNP)

-

Carbogen gas (95% O2, 5% CO2)

-

Organ bath system with isometric force transducers

-

Dissection tools (scissors, forceps)

-

Micropipettes

Procedure:

-

Aorta Dissection and Preparation:

-

Humanely euthanize the rat in accordance with institutional guidelines.

-

Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in length. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

-

-

Mounting the Aortic Rings:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect the rings to isometric force transducers to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

After equilibration, induce a contraction with 60 mM KCl to check for tissue viability.

-

Wash the rings and allow them to return to baseline tension.

-

For endothelium-intact rings, assess endothelial integrity by inducing a contraction with phenylephrine (1 µM) followed by the addition of acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.

-

-

Vasodilation Assay:

-

Induce a stable contraction in the aortic rings with phenylephrine (1 µM).

-

Once the contraction reaches a plateau, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

-

Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal relaxation response).

-

Experimental Workflow Diagram

Caption: Workflow for Aortic Ring Vasodilation Assay.

Application Notes and Protocols for Blending Pentan-2-yl Nitrate with Low Cetane Number Fuels

For Researchers, Scientists, and Fuel Development Professionals

Introduction

The cetane number (CN) is the primary indicator of diesel fuel's ignition quality, quantifying the ignition delay—the period between the start of injection and the start of combustion.[1][2] Fuels with a low cetane number exhibit a longer ignition delay, which can lead to incomplete combustion, increased emissions, higher engine noise, and rougher operation.[3] To improve the combustion properties of low-CN fuels, such as certain biodiesels, synthetic fuels, or lower-grade diesel stocks, cetane improver additives are utilized.

Alkyl nitrates are a prominent class of cetane improvers.[3] These additives, including Pentan-2-yl nitrate (also known as 2-pentyl nitrate), function by decomposing at a lower temperature than the fuel itself. This decomposition initiates a series of exothermic reactions, releasing free radicals that accelerate the oxidation process and effectively shorten the ignition delay period.[2][4] The result is a smoother, more complete combustion process, which can lead to improved engine performance, better cold starts, and reduced harmful emissions such as hydrocarbons (HC), carbon monoxide (CO), and particulate matter.[5][6]

This document provides detailed protocols for blending this compound with low cetane number fuels and for evaluating the resulting blend's performance. It is intended for use in a research and development laboratory setting.

Physicochemical Properties

The effectiveness of a cetane improver is influenced by its own properties and those of the base fuel. This compound is an organic nitrate, similar to more commonly referenced cetane improvers like 2-ethylhexyl nitrate (2-EHN) and amyl nitrate.[2]

Table 1: Physicochemical Properties of this compound and Example Base Fuels

| Property | This compound | Low Cetane Diesel (Typical) | Biodiesel (Typical) |

| Chemical Formula | C₅H₁₁NO₃ | Mixture of Hydrocarbons | Mixture of FAMEs* |

| Molecular Weight ( g/mol ) | 133.15 | ~170 | ~292 |

| Density at 15°C (g/mL) | ~0.99 | 0.820 - 0.845 | 0.860 - 0.900 |

| Boiling Point (°C) | ~155-160 | 180 - 360 | >300 |

| Flash Point (°C) | ~49 | >52 | >130 |

| Cetane Number (CN) | High (blending value) | 30 - 45 | 45 - 65 |

| Solubility | Soluble in hydrocarbons | N/A | Soluble in diesel |

*FAMEs: Fatty Acid Methyl Esters

Experimental Protocols

3.1 Protocol for Blending this compound with Fuel

This protocol describes the preparation of fuel blends with varying concentrations of this compound.

3.1.1 Materials and Equipment

-

Base fuel (low cetane number diesel, biodiesel, etc.)

-

This compound (analytical grade)

-

Volumetric flasks (Class A) of various sizes (e.g., 100 mL, 250 mL, 500 mL, 1000 mL)

-

Micropipettes or analytical balance for precise addition of the additive

-

Glass storage bottles with airtight caps

-

Magnetic stirrer and stir bars

-

Fume hood

-

Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

3.1.2 Procedure

-

Preparation: Ensure all glassware is clean and dry. Perform all operations within a well-ventilated fume hood.

-

Calculation: Determine the required volume or mass of this compound needed to achieve the desired concentration (e.g., 500 ppm, 1000 ppm, 2000 ppm) in the final blend volume.

-

Blending:

-

Add approximately half of the required base fuel volume to a volumetric flask.

-

Precisely add the calculated amount of this compound to the flask.

-

Add a magnetic stir bar and place the flask on a magnetic stirrer. Mix for 10-15 minutes at a moderate speed to ensure homogeneity.

-

Carefully add the remaining base fuel to the flask to reach the calibration mark.

-

Cap the flask and invert it several times to ensure the final mixture is uniform.

-

-

Storage: Transfer the final blend to a labeled glass storage bottle. Store in a cool, dark place away from ignition sources.

3.2 Protocol for Cetane Number Determination